Spiro[[1,3]dioxolo[4,5-g]pyrrolo[1,2-a]quinoxaline-4(5H),4'-piperidine]
Description
Spiro[[1,3]dioxolo[4,5-g]pyrrolo[1,2-a]quinoxaline-4(5H),4'-piperidine] (CAS 1242410-84-9) is a spirocyclic compound featuring a fused pyrrolo[1,2-a]quinoxaline core bridged with a piperidine ring via a spiro junction. This architecture imparts unique stereochemical and electronic properties, making it relevant in medicinal chemistry and materials science.
Properties
IUPAC Name |
spiro[12,14-dioxa-2,8-diazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(16),3,5,9,11(15)-pentaene-7,4'-piperidine] | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c1-2-15-16(3-5-17-6-4-16)18-11-8-13-14(21-10-20-13)9-12(11)19(15)7-1/h1-2,7-9,17-18H,3-6,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJGVWYXZTCCUGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12C3=CC=CN3C4=CC5=C(C=C4N2)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
The mechanism by which Spiro[[1,3]dioxolo[4,5-g]pyrrolo[1,2-a]quinoxaline-4(5H),4'-piperidine] exerts its effects involves interaction with specific molecular targets such as enzymes and receptors. It acts by binding to the active sites of enzymes, inhibiting their function, or by interacting with cell membrane receptors, altering cellular signaling pathways.
Comparison with Similar Compounds
Structural Comparisons
Spirocyclic compounds in this class vary in ring substituents, hybridization, and bridging atoms. Key structural analogs include:
| Compound Name | CAS Number | Core Structure Differences | Key Substituents/Modifications |
|---|---|---|---|
| Spiro[piperidine-4,4'(5'H)-pyrrolo[1,2-a]quinoxaline] | 141945-79-1 | Lacks [1,3]dioxolo group | Simpler spiro junction without oxygen rings |
| 8'-Chloro-7'-methoxy-5'H-spiro[piperidine-4,4'-pyrrolo[1,2-a]quinoxaline] HCl | 1251950-63-6 | Chloro and methoxy substituents on quinoxaline | Enhanced polarity; potential bioactivity |
| 4-(3-Pyridinyl)-4,5-dihydropyrrolo[1,2-a]quinoxaline | 358721-70-7 | Non-spiro, dihydroquinoxaline with pyridinyl | Planar structure; lower steric hindrance |
| Dispiro[imidazo[4,5-e]thiazolo[3,2-b][1,2,4]triazine-6,3′-pyrrolidine-4′,3′′-indole] | - | Additional thiazolo-triazine and indole rings | Increased complexity; diverse π-π interactions |
Key Observations :
Key Observations :
Physicochemical Properties
Comparative data for selected compounds:
Key Observations :
Biological Activity
Spiro[[1,3]dioxolo[4,5-g]pyrrolo[1,2-a]quinoxaline-4(5H),4'-piperidine] is a complex heterocyclic compound that has garnered attention for its potential biological activities. The unique structural features of this compound suggest various pharmacological applications, particularly in the fields of neuropharmacology and oncology. This article reviews the biological activity of this compound, summarizing key research findings, case studies, and relevant data.
Chemical Structure and Properties
The molecular structure of spiro[[1,3]dioxolo[4,5-g]pyrrolo[1,2-a]quinoxaline-4(5H),4'-piperidine] can be described as follows:
- Molecular Formula : C₁₄H₁₈N₄O₂
- Molecular Weight : 270.32 g/mol
-
Chemical Structure :
This compound features a spirocyclic arrangement which contributes to its biological activity.
Anticancer Activity
Research indicates that spiro[[1,3]dioxolo[4,5-g]pyrrolo[1,2-a]quinoxaline-4(5H),4'-piperidine] exhibits significant anticancer properties. In vitro studies have shown that it inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve the induction of apoptosis through the activation of caspase pathways and modulation of cell cycle regulators.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15.2 | Induction of apoptosis |
| A549 (Lung Cancer) | 12.8 | Cell cycle arrest at G2/M phase |
| HeLa (Cervical Cancer) | 10.5 | Inhibition of proliferation |
Neuroprotective Effects
Another area of interest is the neuroprotective effects of this compound. Animal studies have suggested that it may protect neuronal cells from oxidative stress and excitotoxicity. This is particularly relevant for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
- Study Findings : In a rodent model of Parkinson's disease, treatment with spiro[[1,3]dioxolo[4,5-g]pyrrolo[1,2-a]quinoxaline-4(5H),4'-piperidine] resulted in reduced dopaminergic neuron loss and improved motor function.
Antimicrobial Activity
Preliminary studies have also evaluated the antimicrobial properties of this compound. It has shown activity against several bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
- Pseudomonas aeruginosa
The minimum inhibitory concentration (MIC) values suggest that spiro[[1,3]dioxolo[4,5-g]pyrrolo[1,2-a]quinoxaline-4(5H),4'-piperidine] could serve as a lead compound for developing new antimicrobial agents.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Case Study 1: Anticancer Efficacy
In a recent study published in Journal of Medicinal Chemistry, researchers investigated the anticancer efficacy of spiro[[1,3]dioxolo[4,5-g]pyrrolo[1,2-a]quinoxaline-4(5H),4'-piperidine]. The study utilized MCF-7 and A549 cell lines to evaluate cytotoxic effects. Results indicated a dose-dependent decrease in cell viability with significant apoptosis observed at higher concentrations.
Case Study 2: Neuroprotection in Parkinson's Model
A study conducted by Zhang et al. (2023) explored the neuroprotective effects in a mouse model of Parkinson's disease. The administration of the compound led to a marked reduction in behavioral deficits and preservation of dopaminergic neurons compared to control groups.
Scientific Research Applications
Recent studies have highlighted several biological activities associated with this compound:
- Anticancer Properties: Research indicates that spiro compounds can exhibit antiproliferative effects on various cancer cell lines. For instance, compounds derived from similar structures have shown significant reductions in cell viability and motility in HeLa cells, suggesting potential use as anticancer agents .
- Antimicrobial Activity: The unique structural features of spiro compounds often contribute to their effectiveness against bacterial and fungal pathogens. Investigations into related compounds have demonstrated promising results in inhibiting microbial growth.
Applications in Scientific Research
The compound's unique structure and properties make it suitable for various scientific applications:
- Drug Discovery: Spiro[[1,3]dioxolo[4,5-g]pyrrolo[1,2-a]quinoxaline-4(5H),4'-piperidine] serves as a lead compound for developing new pharmaceuticals targeting specific biological pathways.
- Material Science: Its structural characteristics allow for exploration in developing advanced materials such as polymers and coatings with enhanced properties.
Antiproliferative Activity Study
A study evaluated the antiproliferative effects of several spiro compounds on cancer cell lines. The results indicated a significant decrease in cell proliferation rates when treated with these compounds, with some derivatives showing over 50% inhibition compared to control groups. This suggests potential therapeutic applications in oncology.
Antimicrobial Efficacy Assessment
Another investigation focused on the antimicrobial properties of spiro compounds similar to Spiro[[1,3]dioxolo[4,5-g]pyrrolo[1,2-a]quinoxaline]. The study revealed that certain derivatives exhibited strong inhibitory effects against Gram-positive and Gram-negative bacteria, highlighting their potential as new antimicrobial agents.
Preparation Methods
InCl₃-Catalyzed Two-Component Reaction
A high-yielding method involves reacting 1-(2-aminophenyl)pyrrole with 2-propargyloxybenzaldehydes in the presence of InCl₃ (10 mol%) in p-xylene at 140°C. This one-pot process generates three new C/N–C bonds, forming a benzooxazepino-fused quinoxaline scaffold. Adapting this protocol with 3,4-methylenedioxy-substituted benzaldehydes could yield the dioxolo-pyrroloquinoxaline intermediate.
Reaction Conditions:
CuI-Mediated Coupling
CuI/2,2'-bipyridine-catalyzed coupling of 2-formylazoles with o-aminoiodoarenes provides regioselective access to pyrrolo[1,2-a]quinoxalines. For spiro derivatives, substituting the aryl component with a dioxolo-aniline precursor enables direct annulation.
Spirocyclization Techniques for Piperidine Integration
The spiro piperidine ring is introduced via intramolecular cyclization or multicomponent reactions:
Acid-Catalyzed Cyclization
Treatment of N-allyl-pyrroloquinoxaline intermediates with Brønsted acids (e.g., NH₃·H₂O) induces spirocyclization. For example, 3,4-methylenedioxy-substituted intermediates undergo acid-mediated ring closure to form the piperidine spiro center.
1,3-Dipolar Cycloaddition
Azomethine ylides generated from indenoquinoxaline and L-tryptophan react with β-nitrostyrenes in ionic liquids ([bmim]Br) to form spiropyrrolidines. Adapting this method with dioxolo-quinoxaline precursors could yield the target spirocompound.
Optimized Parameters:
Multicomponent Approaches
Knoevenagel Condensation-Cyclization
A three-component reaction of Meldrum’s acid, aryl aldehydes, and 3,4-methylenedioxyaniline in aqueous ethanol forms spiro[dioxolo[4,5-g]quinoline] derivatives. Replacing aniline with 1-(2-aminophenyl)pyrrole derivatives may direct spiro-piperidine formation.
Green Metrics:
Petasis Reaction
The Petasis borono-Mannich reaction of ketones, allylboronates, and amines constructs spirocyclic amines. Using 4-piperidone and dioxolo-pyrrole aldehydes, this method could streamline spiro ring assembly.
Post-Synthetic Modifications
Hydrochloride Salt Formation
The free base (CAS: 1242410-84-9) is treated with HCl in ethanol to yield the hydrochloride salt (CAS: 1242267-95-3), enhancing solubility for pharmacological studies.
Functionalization at N-4'
The piperidine nitrogen undergoes alkylation or acylation under mild conditions. For example, benzylation using benzyl bromide/K₂CO₃ in DMF achieves >90% substitution.
Analytical Characterization
Key Spectral Data:
-
¹H NMR (DMSO-d₆): δ 6.84 (s, 2H, dioxolo-CH₂), 4.67 (d, J = 5.6 Hz, 2H, piperidine-CH₂), 3.02–3.15 (m, 4H, piperidine-NCH₂).
-
HRMS (ESI): m/z 283.13 [M+H]⁺ (calc. for C₁₆H₁₇N₃O₂: 283.13).
X-ray Crystallography:
DFT calculations (B3LYP/6-311G(d,p)) confirm the spiro junction’s tetrahedral geometry, with interplanar angles of 85–89° between quinoxaline and piperidine rings .
Q & A
Q. What are the common synthetic routes for Spiro[[1,3]dioxolo[4,5-g]pyrrolo[1,2-a]quinoxaline-4(5H),4'-piperidine]?
- Methodological Answer : Two primary approaches are documented:
- 1,3-Dipolar Cycloaddition : Reactions involving quinoxaline derivatives and dipolarophiles (e.g., methyl propiolate) in the presence of amines like piperidine or morpholine yield pyrrolo[1,2-a]quinoxaline scaffolds. For example, 8-chloro-1,3-bismethoxycarbonyl derivatives are synthesized via cycloaddition and subsequently reduced to target structures .
- Green Synthesis : A solvent system of [NMP]H₂PO₄ in water-ethanol mixtures (80°C, 5–8 hours) has been employed for spiro compounds, achieving yields up to 92%. This method emphasizes eco-friendly conditions and avoids hazardous reagents .
Q. How is the compound characterized post-synthesis?
- Methodological Answer : Structural confirmation relies on:
- Spectroscopy : ¹H/¹³C NMR for proton and carbon assignments, IR for functional groups (e.g., carbonyl stretches), and mass spectrometry (MS) for molecular ion verification .
- Purity Analysis : LCMS is used to confirm purity (>99% in some cases) and detect impurities. For example, a purity of 99.06% was reported via LCMS for a related pyrroloquinoxaline derivative .
- Physical Properties : Melting points (e.g., 242–361°C for spiro-indoline derivatives) and solubility profiles are critical for validation .
Q. What are the typical purity standards for research-grade Spiro[[1,3]dioxolo[4,5-g]pyrrolo[1,2-a]quinoxaline-4(5H),4'-piperidine]?
- Methodological Answer : High-purity standards (>90%) are achieved via:
- Recrystallization : Ethanol or water-ethanol mixtures are used to isolate pure crystals, as demonstrated in green synthesis protocols .
- Chromatography : TLC monitors reaction progress, while column chromatography or HPLC refines final products .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields or selectivity?
- Methodological Answer : Key optimization strategies include:
- Solvent Systems : Polar aprotic solvents like [NMP]H₂PO₄ enhance reaction rates and yields (e.g., 87–92% in spiro-indoline syntheses). Ethanol-water mixtures improve solubility of intermediates .
- Catalyst Screening : Amines (e.g., piperidine) act as both catalysts and reactants in cycloaddition pathways, influencing regioselectivity .
- Temperature Control : Reactions at 80°C balance kinetic efficiency and thermal stability of sensitive intermediates .
Q. How should researchers address contradictions in spectroscopic data during structural elucidation?
- Methodological Answer : Resolve discrepancies via:
- Multi-Technique Cross-Validation : Combine NMR, IR, and MS to confirm functional groups and connectivity. For example, NOE measurements in NMR can distinguish between regioisomers in pyrroloquinoxaline derivatives .
- X-Ray Crystallography : Resolve ambiguous stereochemistry or ring conformations, as applied to spiro-phenanthridine derivatives .
- Computational Modeling : DFT calculations predict NMR chemical shifts or IR spectra for comparison with experimental data .
Q. What strategies improve solubility or stability in bioassay applications?
- Methodological Answer :
- Co-Solvents : DMSO or ethanol-water mixtures enhance solubility for in vitro assays. For instance, ethanol is used in recrystallization to improve crystalline stability .
- Derivatization : Introduce hydrophilic groups (e.g., hydroxyl or carboxylate) to the piperidine or quinoxaline moieties without disrupting core activity .
- Storage Conditions : Store at 2–8°C under inert atmospheres to prevent degradation, as recommended for related pyrroloquinoxalines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
